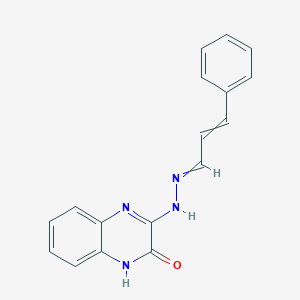

3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone (CAS No. 338419-76-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a sirtuin modulator. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O2, with a molecular weight of approximately 264.28 g/mol. The compound features a hydrazone functional group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H12N2O2 |

| Molecular Weight | 264.28 g/mol |

| CAS Number | 338419-76-4 |

Sirtuin Modulation

Research indicates that compounds similar to this compound can act as sirtuin modulators . Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. The modulation of sirtuins can influence various biological pathways, potentially leading to increased lifespan and improved metabolic health .

Antioxidant Properties

The compound exhibits antioxidant activity , which is crucial for combating oxidative stress in cells. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant properties may arise from the hydrazone structure, which can scavenge free radicals effectively .

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

- Therapeutic Applications :

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized through the condensation reaction of 3-phenylacrylaldehyde with hydrazone derivatives. The resulting product is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone exhibit significant antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds derived from similar structures have demonstrated activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. For example, derivatives have shown promising results against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Sirtuin Modulation

Recent research has explored the role of similar compounds as sirtuin modulators, which are implicated in aging and metabolic regulation. The modulation of sirtuins by these compounds may offer therapeutic avenues for age-related diseases and metabolic disorders .

Case Studies

Análisis De Reacciones Químicas

General Reaction Protocol

-

Reactants :

-

Hydrazide precursor : A derivative of 3-oxo-3,4-dihydro-2-quinoxaline (e.g., 3-oxo-3,4-dihydro-2-quinoxalinyl hydrazide).

-

Aldehyde : 3-Phenylacrylaldehyde (C₉H₈O).

-

-

Conditions :

-

Procedure :

Example Reaction Conditions

Mechanistic Insights

Hydrazone formation involves nucleophilic attack by the hydrazide’s NH group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. The reaction is pH-dependent, with acidic conditions often favoring imine formation.

Key Factors Influencing Yield

-

Stability of intermediates : Acylhydrazones are generally more stable than alkylhydrazones due to electron-withdrawing effects of carbonyl groups .

-

Solvent choice : Polar aprotic solvents (e.g., DMSO) or ethanol facilitate condensation, while inert atmospheres (e.g., nitrogen) may enhance reaction efficiency .

-

Catalysts : Potassium hydroxide (KOH) or sodium acetate can act as base catalysts in some protocols .

Purification and Characterization

-

Workup : After reflux, the reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), and dried over MgSO₄ .

-

Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) or recrystallization from ethanol or methanol .

-

Analytical data :

Related Compounds and Variants

-

Substituted analogs : Replacing 3-phenylacrylaldehyde with other aromatic aldehydes (e.g., 4-chlorobenzaldehyde) alters reactivity and yield .

-

Quinoxaline derivatives : The 3,4-dihydro-2-quinoxalinyl moiety can interact with diazonium salts or undergo azo-coupling reactions, expanding synthetic routes .

Propiedades

IUPAC Name |

3-(2-cinnamylidenehydrazinyl)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWHGDBFKIOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.